molecular formula C8H5Br2FO B2633089 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one CAS No. 201206-41-9

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one

Cat. No.: B2633089
CAS No.: 201206-41-9
M. Wt: 295.933
InChI Key: JMYQHYGCPSEEPJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one (CAS: Not explicitly provided; Ref: 3D-HEC62445 in ) is a fluorinated bromoarylketone with the molecular formula C₈H₆Br₂FO and molecular weight 277.94 g/mol (derived from ). It serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. The presence of both bromine and fluorine substituents enhances its electrophilicity, making it reactive toward nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYQHYGCPSEEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one typically involves the bromination of 1-(4-bromophenyl)-2-fluoroethan-1-one. One common method includes the use of N-bromo succinamide (NBS) as a brominating agent under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.

Chemical Reactions Analysis

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or DNA, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Key Features Reference Evidence
2-Bromo-1-(4-bromophenyl)ethanone Br (C2), Br (Ph-para) C₈H₆Br₂O Lacks fluorine; higher logP (3.19)
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone Cl (Ph-para), F (Ph-ortho), CH₃ (Ph-meta) C₉H₆BrClFO Multiple substituents; steric hindrance
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone F (Ph-meta), OCH₃ (Ph-ortho) C₉H₈BrFO₂ Electron-donating methoxy group
2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone Imidazole (Ph-para) C₁₁H₉BrN₂O Heterocyclic substituent; π-π stacking potential
2-Bromo-1-(5-(4-bromophenyl)furan-2-yl)ethanone Furan ring with Br (Ph-para) C₁₂H₈Br₂O₂ Extended conjugation; furan moiety

Key Observations :

  • Electron-Withdrawing Effects: The fluorine in the target compound increases electrophilicity compared to non-fluorinated analogues like 2-bromo-1-(4-bromophenyl)ethanone .
  • Steric and Electronic Modulation : Compounds with multiple substituents (e.g., Cl, F, CH₃ in ) exhibit altered reactivity due to steric hindrance and electronic effects .
  • Heterocyclic Derivatives : Imidazole or furan substituents () enable interactions like hydrogen bonding or π-π stacking, which are absent in the target compound .

Physicochemical Properties

Property Target Compound 2-Bromo-1-(4-bromophenyl)ethanone 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
Molecular Weight 277.94 g/mol 275.94 g/mol 261.07 g/mol
logP ~2.8 (estimated) 3.19 ~2.5 (methoxy reduces lipophilicity)
Reactivity High (Br/F synergy) Moderate (Br only) Moderate (methoxy deactivates ketone)
Applications Drug intermediates, ligands PLA2 inhibitors Unknown (limited data)

Notes:

  • Fluorine’s electronegativity lowers the target compound’s logP compared to its non-fluorinated analogue .
  • Methoxy groups in reduce electrophilicity, limiting utility in nucleophilic reactions .

Biological Activity

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one, also known by its chemical formula C8H6Br2FC_8H_6Br_2F, is a halogenated ketone that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse studies and providing detailed information on its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6Br2FC_8H_6Br_2F
  • Molecular Weight : 292.94 g/mol
  • Density : 1.5 g/cm³
  • Melting Point : 108-110 °C
  • Boiling Point : 259.9 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antibacterial and antifungal agent. The presence of bromine and fluorine atoms in its structure is believed to enhance its reactivity and interaction with biological targets.

Antibacterial Activity

Research has indicated that halogenated compounds exhibit significant antibacterial properties. For instance, studies have shown that derivatives of brominated ketones can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

Similar to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal species. The halogen substituents are thought to play a critical role in enhancing the compound's lipophilicity, allowing better penetration into fungal cell walls.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Membrane Disruption : The compound may integrate into lipid membranes, causing destabilization and increased permeability.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial and fungal metabolism.

Case Studies

  • Bacterial Inhibition Study :
    A study conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity.
  • Fungal Resistance Assessment :
    In a comparative study on antifungal agents, this compound was tested against Candida albicans. Results showed a significant reduction in fungal viability at concentrations above 50 µg/mL.

Data Tables

PropertyValue
Molecular FormulaC8H6Br2FC_8H_6Br_2F
Molecular Weight292.94 g/mol
Melting Point108-110 °C
Density1.5 g/cm³
Antibacterial MIC32 - 64 µg/mL
Antifungal IC50>50 µg/mL

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